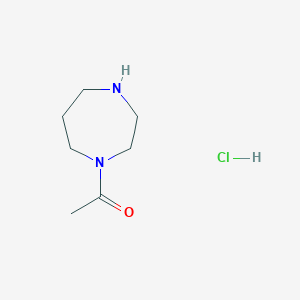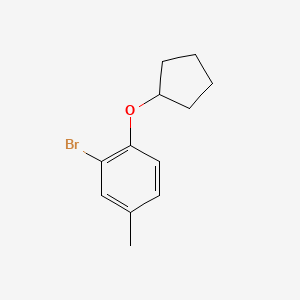
2-Bromo-1-(cyclopentyloxy)-4-methylbenzene
Vue d'ensemble
Description
“2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” is a chemical compound . It has a molecular formula of C12H15BrO2 and a molecular weight of 271.15 .
Molecular Structure Analysis
Cycloalkanes, like the cyclopentane ring in this molecule, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They are also saturated, meaning all carbon atoms are single bonded to other atoms .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 331.3±22.0 °C, and its density is predicted to be 1.366±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Bromo-1-(cyclopentyloxy)-4-methylbenzene is not widely referenced in the literature, but research on similar bromo-substituted benzene compounds reveals a variety of applications, primarily in the field of organic synthesis and materials science. These applications leverage the chemical reactivity and structural characteristics of bromo-substituted benzenes, which may provide insights into the potential uses of this compound:
Chemical Synthesis and Reactions : Bromo-substituted benzenes are often used as intermediates in the synthesis of various organic compounds. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene and utilized as an intermediate in producing medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010). Similarly, this compound might be used as a precursor or intermediate in various chemical syntheses.
Material Science and Functional Materials : Bromo-substituted compounds are also integral in developing new materials. For example, 4-bromo-2-fluoromethoxybenzene is studied as a bi-functional electrolyte additive for lithium-ion batteries, enhancing the thermal stability and providing overcharge protection (Zhang, 2014). The structural characteristics of this compound could offer unique properties when applied in materials science, particularly in the development of functional materials or additives.
Thermochemical Studies : The thermochemical properties of halogen-substituted methylbenzenes have been extensively studied, providing insights into their vapor pressures, fusion, and sublimation enthalpies. This data is crucial for understanding the physical behavior and chemical reactivity of these compounds (Verevkin et al., 2015). Similar studies on this compound could reveal its potential applications based on its thermochemical properties.
Propriétés
IUPAC Name |
2-bromo-1-cyclopentyloxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGCHRNHULVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



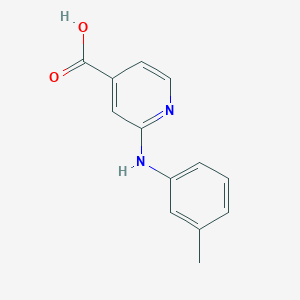

![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)
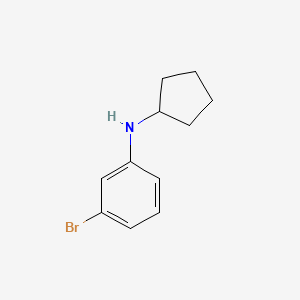
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
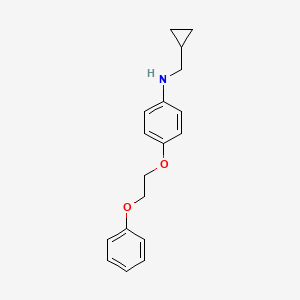
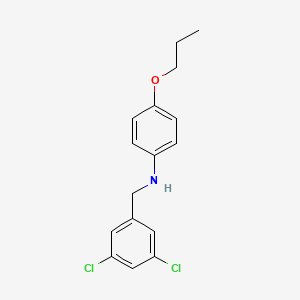
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)
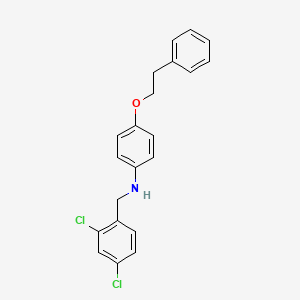

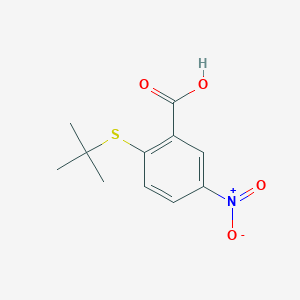
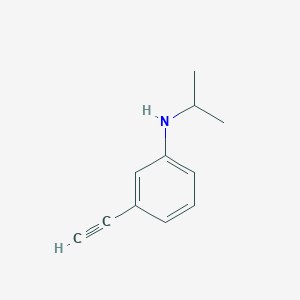
![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
